

Application Notes and Protocols for Testing Nikkomycin Z Synergy with Fluconazole

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Compound of Interest

Compound Name: Nikkomycin Lz

Cat. No.: B1252249

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the synergistic antifungal activity of Nikkomycin Z and fluconazole. The combination of these two agents targets different essential components of the fungal cell, offering a promising strategy to enhance efficacy and overcome resistance.

Introduction

Nikkomycin Z inhibits chitin synthase, an enzyme crucial for the formation of the fungal cell wall.^{[1][2][3]} Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14- α -demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.^{[4][5][6][7]} The simultaneous disruption of both the cell wall and cell membrane integrity can lead to a synergistic antifungal effect.^{[8][9][10]} This protocol outlines the *in vitro* methods to quantitatively assess this synergy.

Key Experimental Protocols

Two primary methods are employed to determine the synergistic interaction between Nikkomycin Z and fluconazole: the checkerboard microdilution assay and the time-kill assay.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Nikkomycin Z (analytical grade)
- Fluconazole (analytical grade)
- Fungal isolate(s) of interest (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator (35°C)
- Multichannel pipette

Protocol:

- Preparation of Drug Stock Solutions: Prepare stock solutions of Nikkomycin Z and fluconazole in a suitable solvent (e.g., water for Nikkomycin Z, DMSO for fluconazole) at a concentration of at least 20 times the highest concentration to be tested.
- Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the microtiter plate wells.
- Checkerboard Plate Setup:
 - In a 96-well plate, dispense 50 μ L of RPMI 1640 medium into all wells.

- Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of fluconazole. Add 50 μ L of the fluconazole stock solution to the first well of each row and perform serial dilutions.
- Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Nikkomycin Z. Add 50 μ L of the Nikkomycin Z stock solution to the first well of each column and perform serial dilutions.
- The final volume in each well containing the drug combination will be 100 μ L.
- Include wells with each drug alone (row H for fluconazole, column 12 for Nikkomycin Z) to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
- Include a growth control well (no drug) and a sterility control well (no inoculum).
- Inoculation: Add 100 μ L of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 μ L.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Reading the Results: Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically $\geq 50\%$ or $\geq 80\%$ reduction in turbidity compared to the growth control).
- Calculation of FICI: Calculate the FICI using the following formula: $FICI = (\text{MIC of Nikkomycin Z in combination} / \text{MIC of Nikkomycin Z alone}) + (\text{MIC of fluconazole in combination} / \text{MIC of fluconazole alone})$

Interpretation of FICI Values:

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to 4.0	Indifference (or Additive)
> 4.0	Antagonism

Time-Kill Assay

This dynamic assay provides information on the rate of fungal killing over time when exposed to the drug combination.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Nikkomycin Z
- Fluconazole
- Fungal isolate(s)
- RPMI 1640 medium
- Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Sabouraud Dextrose Agar plates
- Sterile saline for dilutions
- Colony counter

Protocol:

- Preparation of Fungal Inoculum: Prepare a fungal suspension as described for the checkerboard assay, and dilute it in RPMI 1640 medium to a starting concentration of approximately $1-5 \times 10^5$ CFU/mL.
- Experimental Setup: Prepare culture tubes with the following conditions (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC):
 - Growth control (no drug)
 - Nikkomycin Z alone
 - Fluconazole alone

- Nikkomycin Z + Fluconazole combination
- Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates. Incubate the plates at 35°C for 24-48 hours.
- Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

- Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
- Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Checkerboard Assay Results for Nikkomycin Z and Fluconazole against *Candida albicans*

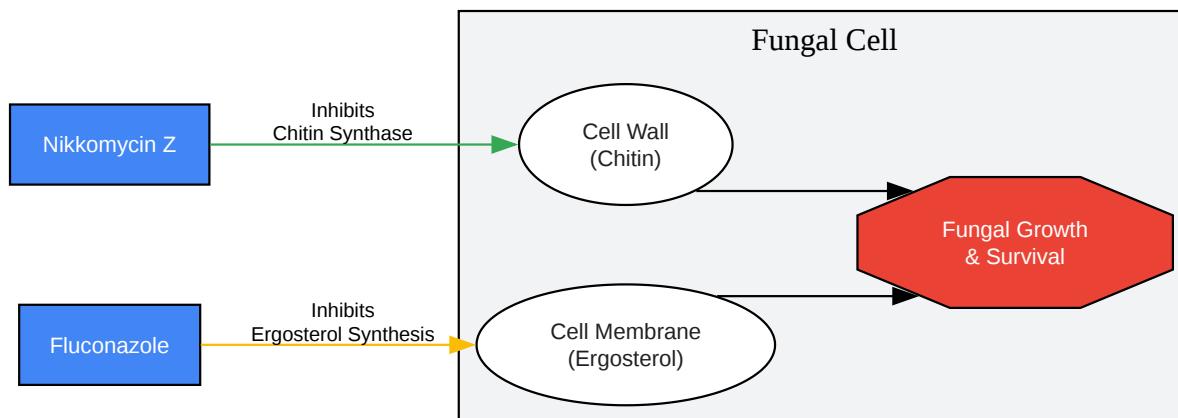
Drug	MIC Alone (μ g/mL)	MIC in Combination (μ g/mL)	FICI	Interpretation
Nikkomycin Z	16	2	0.125	
Fluconazole	8	1	0.125	
Combination	0.25	Synergy		

Table 2: Time-Kill Assay Results (\log_{10} CFU/mL) for Nikkomycin Z and Fluconazole against *Cryptococcus neoformans*

Time (hours)	Growth Control	Nikkomycin Z (0.5x MIC)	Fluconazole (0.5x MIC)	Nikkomycin Z + Fluconazole
0	5.0	5.0	5.0	5.0
4	5.5	4.8	4.9	4.2
8	6.2	4.5	4.6	3.5
12	7.0	4.2	4.3	2.8
24	7.8	3.9	4.0	1.5
48	8.5	3.8	3.9	<1.0

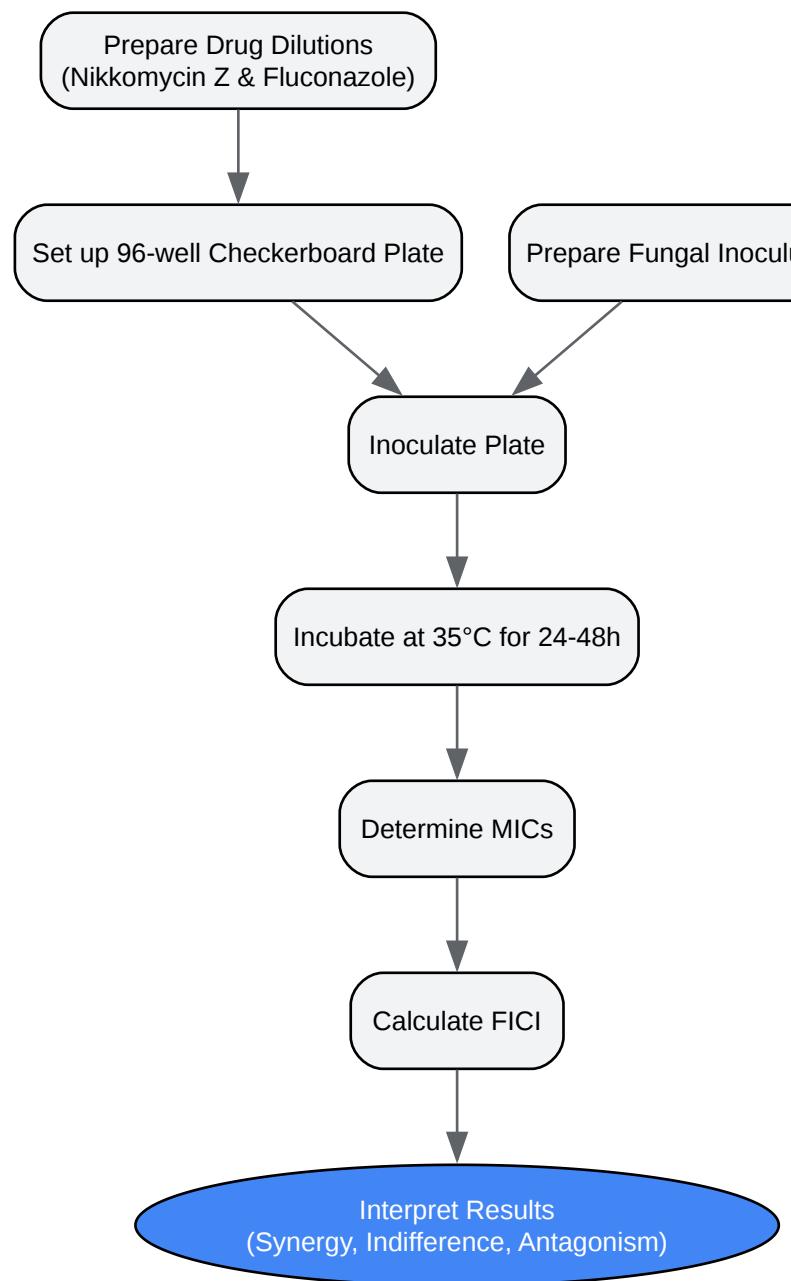
Visualizations

Diagrams illustrating the mechanisms of action and experimental workflows can aid in understanding the protocol and the synergistic interaction.



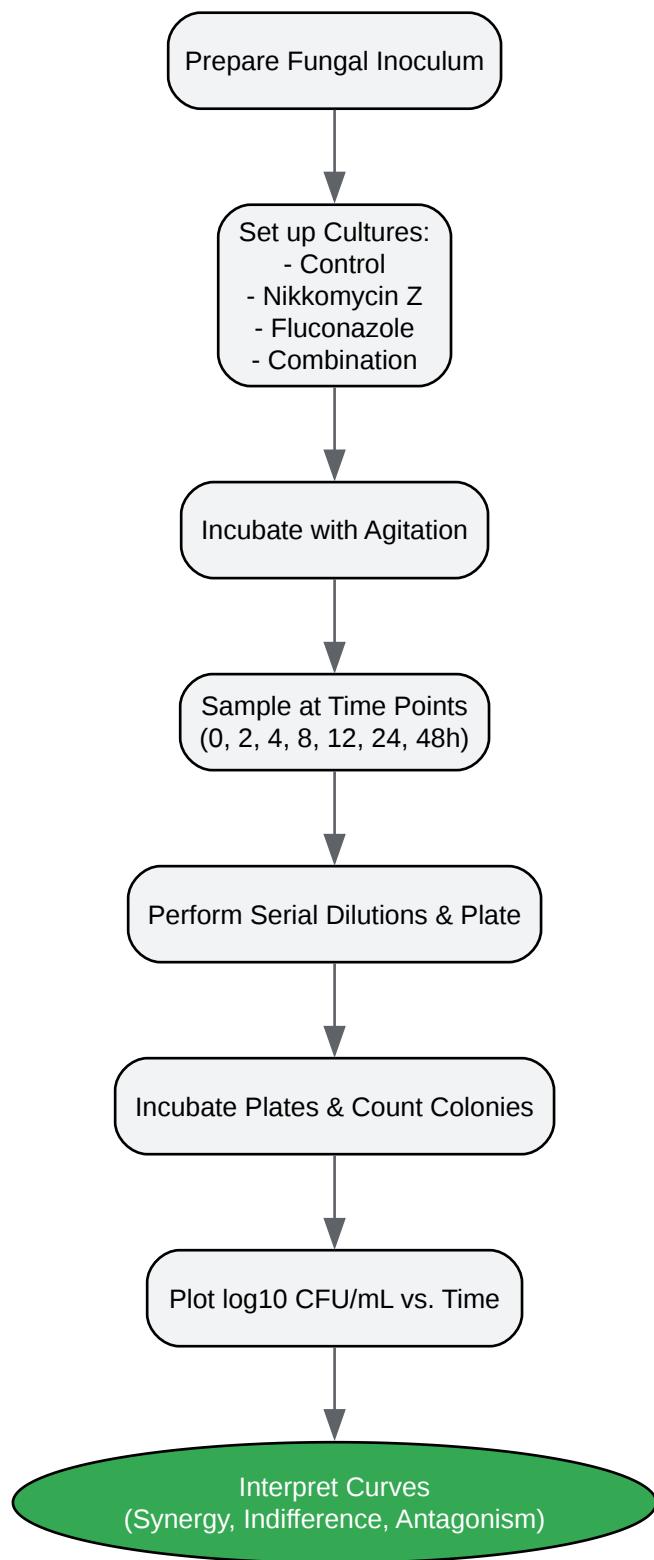
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Caption: Mechanism of synergistic action of Nikkomycin Z and fluconazole.



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Caption: Experimental workflow for the checkerboard microdilution assay.



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Caption: Experimental workflow for the time-kill assay.

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